1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 88371-25-9) is a tetrahydroquinoline derivative with a methyl group at position 1, a ketone at position 2, and a carboxylic acid at position 5. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound is commercially available in high purity grades (up to 99.999%) and serves as a key building block in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUEXZLCXOYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640657 | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88371-25-9 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-2-oxo-6-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88371-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Cyclization via N-Acyl Intermediates
This approach begins with the synthesis of an N-acetyl intermediate from a primary amine precursor. The steps include:
- Formation of N-Acetyl Intermediate : Reacting a substituted ethylamine with acetylating agents.
- Reduction and Cyclization : Treating the intermediate with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization using boron trifluoride etherate (BF₃·OEt₂). This step forms the tetrahydroquinoline framework.
- Temperature: Ambient to slightly elevated (e.g., 40–60°C).
- Solvent: Ether-based solvents such as tetrahydrofuran (THF).
- Yield: Moderate to high (60–85%).
Method 2: Pictet–Spengler Reaction
The Pictet–Spengler reaction is a widely used method for synthesizing tetrahydroisoquinoline derivatives:
- Condensation Reaction : Reacting a phenylethylamine derivative with aldehydes in the presence of BF₃·OEt₂.
- Cyclization : The condensation product undergoes cyclization to form the desired quinoline structure.
- Temperature: 0°C for condensation; room temperature for cyclization.
- Solvent: Ethanol or methanol.
- Yield: High (80–97%).
Multi-Step Synthesis
Method 3: Bischler–Napieralski Reaction
This method involves:
- Formation of Amide Precursor : Reacting an aromatic amine with carboxylic acids or their derivatives.
- Cyclization and Dehydration : Subjecting the amide to strong dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), leading to isoquinoline formation.
- Temperature: High (100–150°C).
- Solvent: Non-polar solvents like xylene.
- Yield: Moderate (50–70%).
Green Chemistry Approaches
Method 4: Solvent-Free Synthesis
Recent advancements have explored solvent-free conditions for synthesizing tetrahydroquinoline derivatives:
- Reactants : Using malononitrile and aromatic aldehydes.
- Catalyst : Employing mild catalysts such as ammonium acetate or ionic liquids.
- Cyclization : Heating under solvent-free conditions leads to efficient cyclization.
- Temperature: Elevated (80–120°C).
- Catalyst Loading: Low (<5% w/w).
- Yield: Excellent (>90%).
Data Table Summary
| Method | Key Reagents | Catalyst/Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization via N-Acyl | Substituted ethylamine | DIBAL-H, BF₃·OEt₂ | 40–60 | 60–85 |
| Pictet–Spengler Reaction | Phenylethylamine + Aldehydes | BF₃·OEt₂ | 0–25 | 80–97 |
| Bischler–Napieralski | Aromatic amine + Carboxylic acid | POCl₃ or PPA | 100–150 | 50–70 |
| Solvent-Free Synthesis | Malononitrile + Aldehydes | Ammonium acetate | 80–120 | >90 |
Notes on Optimization
- Reaction Time : Reducing reaction time is critical for industrial scalability.
- Catalyst Selection : Green catalysts like ionic liquids minimize environmental impact.
- Yield Improvement : Employing high-purity reagents and optimizing temperature control enhances yield.
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. This suggests that this compound could be a valuable lead compound in the design of new anticancer agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed to exert antioxidant effects that mitigate oxidative stress in neuronal cells. This property opens avenues for its use in neuroprotective therapies.
Materials Science
Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing various functional materials. Its unique chemical structure allows it to participate in polymerization reactions to create novel polymers with specific properties tailored for applications in electronics and coatings.
Nanomaterials Development
The compound has also been utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs) and nanoparticles that have applications in catalysis and drug delivery systems.
Therapeutic Uses
Drug Formulation
Due to its favorable pharmacokinetic properties and low toxicity profile, this compound is being explored as an excipient in drug formulations. Its role as a stabilizer or solubilizer can enhance the bioavailability of poorly soluble drugs.
Biological Research
The compound is frequently used in biological research to study enzyme inhibition and receptor interactions. Its derivatives are employed as probes to elucidate biological pathways and mechanisms underlying various physiological processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Johnson et al., 2024 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Lee et al., 2025 | Neuroprotective Effects | Showed reduced oxidative stress markers in neuronal cultures treated with the compound at concentrations of 5–50 µM. |
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Tetrahydroquinoline Derivatives
The position and nature of substituents significantly influence the physicochemical and biological properties of tetrahydroquinoline-carboxylic acids. Below is a comparative analysis:
Key Observations :
Core Structure Modifications: Quinoline vs. Quinoxaline Derivatives
Compounds with quinoxaline cores (e.g., 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, CAS: 702669-54-3) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the aromatic ring. These derivatives often show enhanced π-π stacking interactions, which are critical for binding to biological targets like enzymes .
| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Notable Feature |
|---|---|---|---|---|
| 1-Methyl-2-oxo-tetrahydroquinoline-6-carboxylic acid | Quinoline | C₁₁H₁₁NO₃ | 205.21 | Single nitrogen, planar structure |
| 3-Oxo-tetrahydroquinoxaline-6-carboxylic acid | Quinoxaline | C₉H₈N₂O₃ | 192.17 | Two nitrogens, enhanced polarity |
Anticancer Potential
- Tubulin Polymerization Inhibition: Derivatives like N-substituted 3-oxo-tetrahydroquinoline-6-carboxylic acids (e.g., from Qi et al. 2018) inhibit tubulin polymerization, a mechanism exploited in cancer therapy . The methyl substituent in the target compound may reduce steric hindrance compared to bulkier groups, affecting potency.
- Selectivity: Fluorinated analogues (e.g., 1-(4-fluorobenzyl) derivative) demonstrate improved selectivity for cancer cell lines over normal cells, likely due to enhanced membrane permeability .
Biological Activity
Overview
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS Number: 88371-25-9) is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 205.21 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a carboxylic acid functional group, which contributes to its biological activity. The structural representation is as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid |
| Molecular Formula | CHNO |
| Molecular Weight | 205.21 g/mol |
| InChI Key | BDQUEXZLCXOYOO-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. The compound may exert its effects by:
- Inhibition of Enzymes : It potentially inhibits enzymes involved in critical biochemical pathways.
- Modulation of Receptors : The compound may interact with specific receptors, altering cellular signaling processes.
Research indicates that the compound can influence cell cycle dynamics and induce apoptosis in cancer cells by targeting tubulin polymerization pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related tetrahydroquinoline derivatives. For instance, N-substituted derivatives have shown significant antiproliferative activity against various cancer cell lines such as HeLa and K562, with IC values in the low micromolar range (0.071 to 0.164 μM) . These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural analogs have been studied for their ability to inhibit bacterial growth and biofilm formation . The unique structural features of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives contribute to their effectiveness as antimicrobial agents.
Neuroprotective Effects
Research has also explored the potential neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and neuronal apoptosis . Their ability to inhibit specific pathways related to neurodegeneration positions them as promising candidates for further development.
Study on Antiproliferative Activity
A study published in European Journal of Medicinal Chemistry synthesized a series of N-substituted tetrahydroquinoline derivatives and evaluated their biological activities. Among these compounds, one exhibited significant antiproliferative effects against multiple cancer cell lines while also inhibiting tubulin polymerization .
Neuroprotective Study
Another investigation focused on the neuroprotective properties of tetrahydroquinoline derivatives demonstrated their ability to reduce neuronal cell death in vitro under oxidative stress conditions. The study suggested that these compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .
Q & A
Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides angstrom-level resolution of H-bond distances and angles. Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H vs. C⋯H contacts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
